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Compound of Interest

Compound Name: Ethen-1,2-diol

Cat. No.: B074797

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
pure ethane-1,2-diol (ethylene glycol). The information is tailored for researchers, scientists,
and drug development professionals, offering quantitative data, detailed experimental
protocols, and visual workflows to support analytical activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of ethane-1,2-diol by
providing information about the chemical environment of its hydrogen and carbon atoms.

Data Presentation

Table 1: *H NMR Spectroscopic Data for Ethane-1,2-diol

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
~3.64 Singlet 4H -CH2-
~2.5 (variable) Singlet (broad) 2H -OH

Note: The chemical shift of the hydroxyl (-OH) proton is variable and depends on factors such
as solvent, concentration, and temperature.
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Table 2: 13C NMR Spectroscopic Data for Ethane-1,2-diol

Chemical Shift (8) ppm Assighment

~63.8 -CH2-

Experimental Protocols

Sample Preparation for NMR Analysis:

A standard protocol for preparing a liquid sample such as pure ethane-1,2-diol for NMR
analysis is as follows:

Sample Quantity: For *H NMR, approximately 5-25 mg of ethane-1,2-diol is required. For 3C
NMR, a more concentrated sample of 50-100 mg is preferable.

Solvent Selection: A suitable deuterated solvent (e.g., chloroform-d, CDCls; or dimethyl
sulfoxide-de, DMSO-de) should be chosen that completely dissolves the sample. The typical
volume of solvent is 0.6-0.7 mL.

Dissolution: The ethane-1,2-diol is dissolved in the deuterated solvent within a clean, dry vial.
Gentle vortexing can aid dissolution.

Filtration and Transfer: The solution is then filtered through a Pasteur pipette with a small
cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate
matter.

Internal Standard: For precise chemical shift referencing, an internal standard such as
tetramethylsilane (TMS) can be added to the solvent.

Data Acquisition:
o The prepared NMR tube is placed in the spectrometer's probe.

e The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field
stability.
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e Shimming is performed to optimize the homogeneity of the magnetic field, which improves
spectral resolution.

» The appropriate NMR experiment (e.g., *H or $3C) is selected, and acquisition parameters
such as the number of scans and relaxation delays are set.

e The spectrum is then acquired.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the
absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Data Presentation
Table 3: Key FTIR Absorption Bands for Ethane-1,2-diol

Wavenumber . . . .

(cm-1) Intensity Vibrational Mode Functional Group
3550-3200 Strong, Broad O-H Stretch Alcohol (-OH)
2950-2850 Strong C-H Stretch Alkane (-CHz)

1465 Medium C-H Bend Alkane (-CH2)
1085, 1045 Strong C-O Stretch Alcohol (C-0)

Experimental Protocols

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a Liquid Sample:

ATR-FTIR is a common and convenient method for analyzing liquid samples like ethane-1,2-
diol with minimal sample preparation.

 Instrument Preparation: The ATR crystal (commonly diamond or zinc selenide) is cleaned
with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to ensure no residues
from previous samples remain.
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e Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected.
This spectrum is automatically subtracted from the sample spectrum to remove any
environmental interferences (e.g., atmospheric CO2 and water vapor).

o Sample Application: A small drop of pure ethane-1,2-diol is placed directly onto the center of
the ATR crystal, ensuring complete coverage of the crystal surface.

o Data Acquisition: The spectrum of the sample is then recorded. The infrared beam passes
through the ATR crystal and reflects off the internal surface in contact with the sample. An
evanescent wave penetrates a short distance into the sample, and the absorbed energy is
detected.

o Cleaning: After the measurement, the sample is carefully wiped from the crystal surface
using a soft tissue, and the crystal is cleaned with an appropriate solvent.

Visualization of Experimental Workflow
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ATR-FTIR Analysis Workflow for a Liquid Sample

Clean ATR Crystal
(e.g., with isopropanol)

l

Acquire Background Spectrum
(of clean, empty crystal)

:

Apply Liquid Sample
(e.g., a drop of ethane-1,2-diol)

:

Acquire Sample Spectrum

:

Clean Crystal After Use

Click to download full resolution via product page
Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects
molecular vibrations that result in a change in polarizability.
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Data Presentation

Table 4: Prominent Raman Shifts for Ethane-1,2-diol

Raman Shift (cm~?) Intensity Assignment
2940 Strong C-H Stretch
1460 Strong CHz Bend
1090 Medium C-O Stretch
1040 Medium C-O Stretch
865 Strong C-C Stretch

Experimental Protocols

Raman Spectroscopy of a Liquid Sample:

o Sample Holder: A small volume of pure ethane-1,2-diol is placed in a suitable sample holder,
such as a glass vial or a cuvette.

e Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785
nm) is used.

e Focusing: The laser is focused into the liquid sample.

o Data Acquisition: The scattered light is collected and passed through a filter to remove the
intense Rayleigh scattered light. The remaining Raman scattered light is dispersed by a
grating onto a detector to generate the Raman spectrum. Acquisition parameters such as
laser power and integration time are optimized to obtain a good signal-to-noise ratio without
causing sample degradation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which is crucial for determining the molecular weight and elucidating the structure.
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Data Presentation

Table 5: Key Fragments in the Electron lonization (El) Mass Spectrum of Ethane-1,2-diol

miz Relative Intensity Putative Fragment

62 Low [C2HeO2]* (Molecular lon)
43 Moderate [C2Hs0]*

33 Moderate [CH501*

31 High (Base Peak) [CHs01*

Note: The molecular ion peak for alcohols is often weak or absent in EI-MS.[1] The base peak
at m/z 31 is characteristic of primary alcohols and results from the stable oxonium ion formed
by cleavage of the C-C bond.[1][2]

Experimental Protocols

Direct Infusion Electrospray lonization (ESI) Mass Spectrometry:

While the data presented is for Electron lonization (EIl), ESI is a soft ionization technique
commonly used for polar molecules like diols.

o Sample Preparation: A dilute solution of ethane-1,2-diol is prepared in a suitable solvent
system, typically a mixture of water, methanol, or acetonitrile, often with a small amount of an
acid (like formic acid for positive ion mode) or a base (like ammonium hydroxide for negative
ion mode) to promote ionization. A typical concentration is in the range of 1-10 pg/mL.

« Infusion: The sample solution is loaded into a syringe and infused at a constant flow rate into
the ESI source of the mass spectrometer using a syringe pump.

« lonization: A high voltage is applied to the tip of the infusion needle, causing the sample to
form a fine spray of charged droplets. As the solvent evaporates from these droplets, the
analyte molecules are desorbed into the gas phase as ions.

e Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole,
time-of-flight, or Orbitrap), where they are separated based on their mass-to-charge ratio.
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o Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Visible Spectroscopy

For a molecule to absorb light in the UV-Visible region (200-800 nm), it typically needs to have
1t-electrons or non-bonding electrons that can be promoted to higher energy orbitals. Ethane-
1,2-diol, being a saturated alcohol, does not contain any chromophores that absorb
significantly in the near UV-Vis range. Its absorption is generally found in the far UV region,
below 200 nm, which is not routinely accessible with standard UV-Vis spectrophotometers.
Therefore, UV-Vis spectroscopy is not a primary technique for the structural characterization of
pure ethane-1,2-diol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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